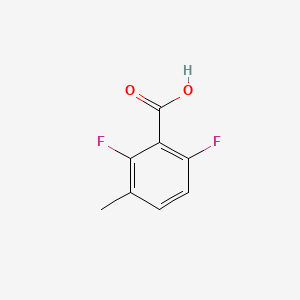

2,6-Difluoro-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIVNVIPFGKDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378907 | |

| Record name | 2,6-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-88-3 | |

| Record name | 2,6-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIFLUORO-3-METHYLBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluoro-3-methylbenzoic acid CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid, identified by the CAS number 32890-88-3 , is a fluorinated aromatic carboxylic acid.[1][2] This class of compounds, characterized by the presence of fluorine atoms on the benzene ring, is of significant interest in medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound as a valuable building block in research and development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on publicly available data.

| Property | Value | References |

| CAS Number | 32890-88-3 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | White to off-white powder or solid | [3] |

| Melting Point | 138-142 °C | [3] |

| Boiling Point | 246.4 °C | [3] |

| Density | 1.359 g/cm³ | [3] |

| InChI Key | QZIVNVIPFGKDQE-UHFFFAOYSA-N | [2][3] |

| SMILES | CC1=C(C(=C(C=C1)F)C(=O)O)F | [2] |

Synthesis and Experimental Protocols

The proposed synthetic workflow involves the deprotonation of 2,6-difluorotoluene at the position ortho to the methyl group, facilitated by a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide to introduce the carboxylic acid functionality.

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-difluorotoluene and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure the formation of the aryllithium intermediate.

-

Carboxylation: The reaction mixture is then poured over a slurry of freshly crushed dry ice (solid carbon dioxide).

-

Workup and Isolation: After the excess dry ice has sublimed, the reaction is quenched with water. The aqueous layer is separated, washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material, and then acidified with concentrated hydrochloric acid. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis.[3] Its structural features, namely the carboxylic acid group and the difluorinated aromatic ring, make it a versatile scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The carboxylic acid moiety serves as a convenient handle for various chemical transformations, including amidation, esterification, and reduction. The fluorine atoms can enhance the pharmacological properties of a final drug candidate by improving its metabolic stability, increasing its binding affinity to target proteins, and modulating its lipophilicity for better cell membrane permeability.

While specific examples of marketed drugs derived from this compound are not publicly documented, it is plausible that this compound is employed in the discovery and development phases for various therapeutic areas. Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer properties.

Caption: Potential workflow for utilizing this compound in drug discovery.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data on the biological activities of this compound or its involvement in any particular signaling pathways. The biological effects of this compound would likely be context-dependent and would be determined by the nature of the larger molecule into which it is incorporated.

Research on other fluorinated benzoic acid derivatives has shown a wide range of biological activities, and it is conceivable that derivatives of this compound could be investigated for similar properties. However, any such activities would need to be determined through dedicated biological screening and pharmacological studies.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While detailed information on its synthesis and specific applications is limited in the public domain, its chemical structure suggests significant potential for the creation of novel molecules with desirable biological and physicochemical properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoro-3-methylbenzoic acid (CAS No: 32890-88-3), a key building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). Understanding these properties is critical for its effective application in research and development, particularly in drug discovery and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][3] |

| Melting Point | 138-142 °C | [2] |

| Boiling Point | 246.4 °C | [2] |

| Density | 1.359 g/cm³ | [2] |

| logP (XLogP3) | 1.97140 | [2] |

| Flash Point | 102.8 °C | [2] |

| Refractive Index | 1.511 | [2] |

| pKa | Not experimentally determined in the reviewed literature. | |

| Solubility | Specific quantitative data not available in the reviewed literature. | |

| InChI Key | QZIVNVIPFGKDQE-UHFFFAOYSA-N | [3] |

| Appearance | Solid, Powder |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducing and verifying data. The following sections describe standard experimental protocols applicable to a compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to compact the material to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Approximate Determination: Conduct an initial rapid heating run (e.g., 10-20°C per minute) to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new sample and heat at a much slower rate (1-2°C per minute).

-

Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions. This is a vital parameter for pre-formulation studies in drug development.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 for biopharmaceutical classification) or organic solvents.[4]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by filtration through a suitable membrane filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or µg/mL.

Acidity Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations. While computational methods exist for predicting pKa, experimental determination remains the gold standard.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent mixture (if necessary due to low aqueous solubility) and water to create a solution of known concentration (e.g., 0.01 M).

-

Titrator Calibration: Calibrate a pH meter/potentiometric titrator using standard pH buffers (e.g., pH 4, 7, and 10).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Partition Coefficient (logP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption and distribution.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

Spectroscopic and Spectrometric Analysis of 2,6-Difluoro-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data for 2,6-difluoro-3-methylbenzoic acid (CAS No: 32890-88-3). Due to the limited availability of public experimental data for this specific compound, this document combines experimental Infrared (IR) spectroscopy data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to offer a comprehensive analytical overview.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation of the Absorption Band |

| 2920 - 3200 | O-H stretch (carboxylic acid), broad |

| 1700 - 1725 | C=O stretch (carboxylic acid) |

| 1600 - 1620 | C=C stretch (aromatic ring) |

| 1470 - 1490 | C-H bend (methyl group) |

| 1200 - 1300 | C-O stretch (carboxylic acid) |

| 1000 - 1100 | C-F stretch |

Table 2: Predicted ¹H NMR Spectral Data

Note: The following data are predicted and have not been experimentally verified in publicly available literature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~6.9 - 7.1 | t | 1H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

| ~11.0 - 13.0 | br s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data

Note: The following data are predicted and have not been experimentally verified in publicly available literature.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~160 (dd) | C -F |

| ~158 (dd) | C -F |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 (t) | Ar-C |

| ~112 (t) | Ar-C |

| ~15 | -C H₃ |

Table 4: Predicted Mass Spectrometry (MS) Data

Note: The following data are predicted and have not been experimentally verified in publicly available literature.

| m/z | Interpretation |

| 172.03 | [M]⁺ (Molecular Ion) |

| 155.03 | [M-OH]⁺ |

| 127.03 | [M-COOH]⁺ |

Experimental Protocols

As specific experimental protocols for the spectral analysis of this compound are not publicly available, the following are general methodologies for acquiring NMR, IR, and MS data for a solid organic compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic functional group absorptions.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of this compound.

Caption: Workflow for the structural elucidation of this compound.

Technical Guide: Solubility of 2,6-Difluoro-3-methylbenzoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Difluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for synthesis, purification, crystallization, and formulation development. This guide outlines the methodologies for determining the solubility of this compound and provides a template for the systematic presentation of solubility data.

Physicochemical Properties

Solubility Data

The solubility of a compound is dependent on the solute, the solvent, temperature, and pressure. For drug development and process chemistry, it is crucial to have quantitative data on solubility in a range of solvents. The following table provides a template for presenting such data, which should be populated with experimentally determined values.

Table 1: Illustrative Template for Solubility of this compound

| Solvent | Temperature (K) | Mole Fraction (x₁) | Solubility ( g/100 g solvent) |

| e.g., Acetone | 298.15 | Data to be determined | Data to be determined |

| e.g., Ethanol | 298.15 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 298.15 | Data to be determined | Data to be determined |

| e.g., Toluene | 298.15 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | 298.15 | Data to be determined | Data to be determined |

| e.g., Methanol | 298.15 | Data to be determined | Data to be determined |

| e.g., 2-Propanol | 298.15 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal equilibrium method followed by gravimetric or chromatographic analysis.

4.1. Materials

-

This compound (purity > 99%)

-

Organic solvents (analytical or HPLC grade)

-

Thermostatic shaker or water bath with temperature control (± 0.1 K)

-

Analytical balance (readability ± 0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system (optional, for concentration-based analysis)

4.2. Procedure: Isothermal Equilibrium Method

-

Sample Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker and agitated at a constant temperature for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

-

Sampling and Analysis:

-

Gravimetric Method: A known mass of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe and transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not sublime the solute. The mass of the residual solid is determined.

-

Chromatographic Method (HPLC): A known volume of the clear supernatant is withdrawn, filtered, and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated HPLC method.

-

-

Calculation of Solubility:

-

Mole Fraction (x₁): The mole fraction is calculated using the masses and molar masses of the solute and the solvent.

-

Mass Solubility ( g/100 g solvent): This is calculated directly from the masses of the dissolved solute and the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

Unraveling the Structural Architecture: A Technical Guide to 2,6-Difluoro-3-methylbenzoic Acid

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physicochemical properties, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the available information regarding the crystal structure of this compound. While a definitive experimental crystal structure has not been publicly reported, this document outlines the known properties of the compound, details the experimental and theoretical methodologies for crystal structure determination, and presents data from the closely related compound, 2,6-difluorobenzoic acid, as a valuable proxy.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These data are essential for its handling, characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 32890-88-3 | Sigma-Aldrich[2] |

| Physical Form | Solid-Powder | Sigma-Aldrich[2] |

| Boiling Point | 138-142 °C | Sigma-Aldrich[2] |

| Purity | 97% | Sigma-Aldrich[2] |

Methodologies for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. In the absence of an experimental structure for the title compound, the detailed protocol for the closely related 2,6-difluorobenzoic acid provides a representative experimental workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction of 2,6-Difluorobenzoic Acid

The following protocol is based on the published study of 2,6-difluorobenzoic acid.[3]

-

Crystal Growth : Colorless needle-like crystals of 2,6-difluorobenzoic acid were grown from a methanol solution at room temperature.[3]

-

Data Collection : A suitable crystal was mounted on a Bruker APEXII DUO CCD diffractometer. Data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).[3]

-

Structure Solution and Refinement : The structure was solved using direct methods with the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined freely.[3]

Crystallographic Data for 2,6-Difluorobenzoic Acid

The crystallographic data for 2,6-difluorobenzoic acid offers insight into the likely structural parameters for this compound.[3]

| Parameter | 2,6-Difluorobenzoic Acid |

| Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.6517 (4) |

| b (Å) | 14.1214 (15) |

| c (Å) | 12.2850 (13) |

| β (°) | 95.651 (3) |

| Volume (ų) | 630.42 (12) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| R-factor | 0.049 |

In the crystal structure of 2,6-difluorobenzoic acid, molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups.[3] These dimers are further linked into sheets by C—H⋯F hydrogen bonds.[3] The dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°.[3]

Theoretical Approaches to Crystal Structure Prediction

In the absence of experimental data, computational methods are invaluable for predicting the crystal structure of organic molecules. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.

Computational Protocol for Crystal Structure Prediction

A typical workflow for predicting the crystal structure of a molecule like this compound would involve the following steps:

-

Conformational Analysis : Identify the low-energy gas-phase conformers of the molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[4][5]

-

Crystal Packing Prediction : Generate a large number of plausible crystal packing arrangements using algorithms that consider various space groups and unit cell parameters.

-

Lattice Energy Minimization : Optimize the geometry of the generated crystal structures and rank them based on their lattice energies, often calculated using dispersion-corrected DFT (DFT-D).

-

Refinement and Analysis : Further refine the most stable predicted structures and analyze their structural features and intermolecular interactions.

Studies on similar fluorinated benzoic acids have shown that DFT calculations can successfully predict molecular conformations and shed light on the interplay of intermolecular forces that govern crystal packing.[4][5]

Conclusion

While an experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides a comprehensive framework for understanding its structural aspects. The physicochemical properties have been summarized, and a detailed experimental protocol for a closely related molecule, 2,6-difluorobenzoic acid, has been presented as a practical example of how such a structure would be determined. The crystallographic data for this analogue suggests that hydrogen bonding and halogen interactions are likely to be key features in the crystal packing of this compound. Furthermore, established theoretical methods, such as DFT, offer a robust pathway to predict and analyze its crystal structure. For drug development and materials science applications, either an experimental determination of the crystal structure or a thorough computational study is highly recommended to fully elucidate the three-dimensional arrangement and intermolecular interactions of this compound.

References

- 1. This compound | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32890-88-3 [sigmaaldrich.com]

- 3. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 5. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Properties of 2,6-Difluoro-3-methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 2,6-difluoro-3-methylbenzoic acid. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines the established computational methodologies used for analyzing similar substituted benzoic acids. By applying these theoretical protocols, researchers can gain insights into the molecule's structural stability, electronic reactivity, and potential applications in drug design and materials science. This guide details the theoretical basis of Density Functional Theory (DFT) calculations, frontier molecular orbital analysis, and molecular electrostatic potential mapping. All quantitative data presented herein are illustrative and derived from typical results for analogous compounds, structured in tables for clarity. Furthermore, this guide employs Graphviz diagrams to visualize key concepts and workflows, providing a clear roadmap for future computational investigations.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold is expected to significantly influence its electronic properties, such as its acidity, reactivity, and intermolecular interactions.[1][2][3] Understanding these properties at a molecular level is crucial for its potential applications in medicinal chemistry as a scaffold for drug candidates and in materials science for the development of novel functional materials.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the electronic structure and properties of molecules.[4][5] This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for studying the electronic characteristics of organic molecules.[5][6] The insights gained from such theoretical analyses can guide experimental efforts and accelerate the discovery and development of new chemical entities.

Theoretical and Computational Methodologies

The following protocols describe the standard computational procedures for investigating the electronic properties of substituted benzoic acids. These methodologies are based on well-established practices in computational chemistry.[5][6]

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry.

-

Software: Gaussian 16 suite of programs is a standard choice for such calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.[5][6]

-

Procedure:

-

The initial structure of this compound is built using a molecular editor.

-

A geometry optimization calculation is performed without any symmetry constraints.

-

The convergence to a true energy minimum is confirmed by performing a frequency calculation, which should yield no imaginary frequencies.

-

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Their energies and distribution provide insights into the molecule's reactivity.

-

Calculation: The energies of the HOMO and LUMO (EHOMO and ELUMO) are obtained from the output of the optimized geometry calculation.

-

Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

-

Calculation: The MEP is calculated from the results of the DFT calculation.

-

Visualization: The MEP is mapped onto the van der Waals surface of the molecule.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around hydrogen atoms) and are susceptible to nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

-

Illustrative Results and Discussion

The following tables present hypothetical, yet representative, quantitative data for this compound, based on the methodologies described above and typical values for similar compounds.

Optimized Geometry

The optimized geometry would reveal the precise bond lengths and angles, which are influenced by the electronic effects of the substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | C-C (ring) | 1.39 - 1.41 |

| C-F | 1.35 | |

| C-C (methyl) | 1.51 | |

| C-C (carboxyl) | 1.49 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | C-C-C (ring) | 118 - 122 |

| F-C-C | 117 - 119 | |

| C-C-CH3 | 121 | |

| C-C-COOH | 120 | |

| O=C-O | 123 |

Frontier Molecular Orbitals

The FMO analysis provides insights into the molecule's electronic transitions and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties

| Property | Hypothetical Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Ionization Potential (I ≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.2 eV |

| Electronegativity (χ = (I+A)/2) | 3.85 eV |

| Chemical Hardness (η = (I-A)/2) | 2.65 eV |

| Chemical Softness (S = 1/2η) | 0.19 eV-1 |

| Electrophilicity Index (ω = χ²/2η) | 2.79 eV |

The HOMO is expected to be localized primarily on the benzene ring and the carboxylic acid group, indicating these are the primary sites for electron donation. The LUMO is likely to be distributed over the benzene ring and the electron-withdrawing fluorine atoms, suggesting these are the regions susceptible to accepting electrons.

Molecular Electrostatic Potential

The MEP map would visually represent the charge distribution across the molecule. The most negative potential (red) would be expected around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophilic attack. The most positive potential (blue) would likely be located on the acidic proton of the carboxylic acid group, indicating its susceptibility to deprotonation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and procedural aspects of the theoretical studies.

Caption: A typical workflow for the computational study of molecular electronic properties.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Conclusion

This technical guide has outlined the standard theoretical methodologies for investigating the electronic properties of this compound. Through the application of Density Functional Theory, researchers can obtain valuable data on the molecule's optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. Although the quantitative data presented here are illustrative, they provide a realistic expectation of the outcomes of such a computational study. The provided workflows and conceptual diagrams serve as a practical guide for scientists and researchers in the fields of drug discovery and materials science to initiate and interpret theoretical investigations on this and similar molecules. Further computational and experimental studies are encouraged to validate and expand upon the theoretical framework presented in this guide.

References

Unveiling the Genesis of a Key Synthetic Building Block: A Technical Guide to 2,6-Difluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two ortho-fluorine atoms to the carboxylic acid and a methyl group, imparts specific electronic and steric properties that are advantageous for designing bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this important chemical entity.

Discovery and Historical Context

While a definitive singular "discovery" paper for this compound (CAS No. 32890-88-3) is not readily apparent in a survey of seminal literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules gained significant momentum in the mid-20th century as researchers began to appreciate the profound effects of fluorination on chemical and biological properties, including metabolic stability and binding affinity.

The synthesis of specifically substituted fluorinated aromatics like this compound likely arose from the need for novel intermediates in the development of specialized chemicals. The detailed synthetic protocol available from various chemical resources, while not definitively traced to a single peer-reviewed publication, points to a rational design based on established organometallic reactions. The starting material, 2,4-difluorotoluene, became commercially available as the demand for fluorinated building blocks grew. The specific regioselectivity required to introduce the carboxyl group at the 3-position highlights an advanced understanding of directed ortho-metalation reactions.

While the initial specific applications remain somewhat obscure in the historical record, the compound's utility as a precursor to more complex molecules is evident from its inclusion in the catalogs of numerous chemical suppliers catering to the research and development sector. Its presence in these catalogs from the latter half of the 20th century onwards suggests its role as a key intermediate in proprietary drug discovery and agrochemical research programs.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 32890-88-3 | Sigma-Aldrich[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₆F₂O₂ | Sigma-Aldrich[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 172.13 g/mol | Sigma-Aldrich[1], Santa Cruz Biotechnology[2] |

| Melting Point | 138-142 °C | Echemi[3] |

| Boiling Point | 246.4 °C | Echemi[3] |

| Density | 1.359 g/cm³ | Echemi[3] |

| Flash Point | 102.8 °C | Echemi[3] |

| Refractive Index | 1.511 | Echemi[3] |

Experimental Protocols

The most commonly cited synthetic route to this compound involves the directed ortho-metalation of 2,4-difluorotoluene followed by carboxylation. A detailed experimental protocol is provided below, based on a method published by PrepChem.com.[4]

Synthesis of this compound from 2,4-Difluorotoluene [4]

Materials:

-

2,4-Difluorotoluene (100 g, 0.78 mol)

-

Dry Tetrahydrofuran (THF) (500 ml)

-

n-Butyllithium (15% solution in hexane, 585 ml, 0.935 mol)

-

Powdered Carbon Dioxide (dry ice) (approx. 1000 g)

-

Diethyl Ether (approx. 100 ml)

-

2N Sodium Hydroxide (250 ml)

-

Toluene

-

Concentrated Hydrochloric Acid

-

Chloroform

Procedure:

-

A flask equipped with a mechanical stirrer, dropping funnel, carbon dioxide condenser, and a gas inlet tube is charged with 100 g (0.78 mol) of 2,4-difluorotoluene and 500 ml of dry tetrahydrofuran.

-

The system is flushed with dry nitrogen and cooled to an internal temperature of -50°C using a carbon dioxide-acetone bath.

-

A 585 ml solution of 15% n-butyllithium in hexane (0.935 mol) is added dropwise to the flask, maintaining the temperature at -50°C. The solution will turn a dark red-purple color.

-

The reaction mixture is stirred at -50°C for approximately one hour.

-

The resulting solution is then poured onto a slurry of about 1000 g of powdered carbon dioxide in approximately 100 ml of diethyl ether.

-

The mixture is allowed to stand at room temperature for about 20 hours.

-

The residue is treated with 250 ml of 2N sodium hydroxide.

-

The aqueous layer is separated and washed with toluene to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid, which results in the formation of a white precipitate.

-

The crude product is collected by filtration and recrystallized from hot chloroform to yield pure this compound.

Expected Yield and Purity: The reported melting point of the recrystallized product is 139°-140°C, indicating a high degree of purity.[4]

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis and purification process.

Conclusion

This compound stands as a testament to the advancements in synthetic organofluorine chemistry. While its specific historical origins are not encapsulated in a single landmark publication, its synthesis is a classic example of modern synthetic methodology. The availability of this compound has provided chemists with a valuable tool for the construction of complex and biologically active molecules. The detailed synthetic protocol and compiled physicochemical data in this guide offer a solid foundation for researchers and drug development professionals working with this versatile building block. Further research into historical patent literature may yet uncover earlier, more specific applications and shed more light on the individuals and organizations that pioneered its use.

References

In-Depth Technical Guide: Reactivity and Stability of 2,6-Difluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,6-Difluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document details its physical and chemical properties, outlines its reactivity in key chemical transformations such as acylation, esterification, and amidation, and discusses its stability under various conditions. Experimental protocols and quantitative data are presented to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol .[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 32890-88-3 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Appearance | Solid-Powder | |

| Melting Point | 138-142 °C | |

| Boiling Point | 138-142 °C (decomposition) | |

| InChI Key | QZIVNVIPFGKDQE-UHFFFAOYSA-N |

Reactivity Profile

The reactivity of this compound is primarily dictated by the carboxylic acid functional group and the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. The fluorine atoms increase the acidity of the carboxylic acid and influence the regioselectivity of electrophilic aromatic substitution reactions.

Acyl Chloride Formation

The carboxylic acid can be readily converted to the more reactive acyl chloride, 2,6-Difluoro-3-methylbenzoyl chloride (CAS 261763-39-7), which serves as a versatile intermediate for acylation reactions.[4]

Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoyl chloride

A common method for this conversion involves reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

-

Reaction: C₈H₆F₂O₂ + SOCl₂ → C₈H₅ClF₂O + SO₂ + HCl

-

Procedure: A solution of 2,6-dichloro-4-methylbenzoic acid (as an analog) in thionyl chloride containing a catalytic amount of dimethylformamide is refluxed for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under vacuum to yield the crude acyl chloride.[5] A similar procedure can be applied to this compound.

Diagram of Acyl Chloride Formation Workflow

Caption: Workflow for the synthesis of 2,6-Difluoro-3-methylbenzoyl chloride.

Esterification

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The presence of two ortho-fluorine atoms can sterically hinder the carboxylic acid group, potentially requiring more forcing reaction conditions or specific catalysts for high yields.[7]

Experimental Protocol: Catalytic Esterification

A study on the esterification of various fluorinated benzoic acids using a Zr/Ti solid acid catalyst provides a relevant protocol.[7]

-

Reactants: this compound, Methanol

-

Catalyst: Zirconium-Titanium solid acid[7]

-

Procedure: A mixture of the benzoic acid, excess methanol, and the solid acid catalyst is refluxed for an extended period (e.g., 24 hours).[7] The catalyst is then removed by filtration, and the product is isolated by column chromatography.[7]

| Reactant Alcohol | Catalyst | Reaction Time | Yield | Reference |

| Methanol | Zr/Ti Solid Acid | 24 h | Not specified for this specific isomer, but generally good for other fluorinated benzoic acids. The presence of ortho substituents was noted to decrease the yield. | [7] |

| Various Alcohols | UiO-66-NH₂ | 10 h | High conversion yields (up to 169.86% relative to BF₃-MeOH) were observed for 23 different fluorinated aromatic acids. | [8] |

Amidation

The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct condensation is often challenging and may require coupling agents or conversion to the more reactive acyl chloride.

Experimental Protocol: Amidation via Acyl Chloride

-

Step 1: Acyl Chloride Formation: Prepare 2,6-Difluoro-3-methylbenzoyl chloride as described in section 2.1.

-

Step 2: Amidation: The acyl chloride is then reacted with the desired amine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Experimental Protocol: Direct Amidation using a Catalyst

Titanium(IV) chloride has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines.[9]

-

Reactants: this compound, Amine

-

Catalyst: TiCl₄[9]

-

Solvent: Pyridine[9]

-

Procedure: The carboxylic acid and amine are dissolved in pyridine, and TiCl₄ is added. The mixture is heated (e.g., at 85 °C) for several hours to afford the corresponding amide in moderate to excellent yields.[9] The steric hindrance from the ortho-fluoro substituents may impact the reaction yield.[9]

| Amine | Coupling Method | Yield | Reference |

| Various primary and secondary amines | via Acyl Chloride | Generally high | General chemical principle |

| Propylamine (with various benzoic acids) | TiCl₄ catalyst | >90% | [9] |

| 2-Fluoroaniline (with various benzoic acids) | TiCl₄ catalyst | 72% | [9] |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling, as well as for its application in multi-step syntheses. Forced degradation studies are essential to understand its degradation pathways.[10]

Thermal Stability

pH-Dependent Stability (Hydrolytic Stability)

The stability of the compound in acidic and basic aqueous solutions is important, especially in the context of formulation and biological studies. As a carboxylic acid, it will exist predominantly in its protonated form at low pH and as the carboxylate anion at higher pH. The C-F bonds are generally stable to hydrolysis under typical acidic and basic conditions.

Photostability

Exposure to UV light can induce degradation of aromatic compounds. A study on the photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives at a TiO₂/H₂O interface showed that while C-Cl bonds are readily cleaved, C-F bonds are more resistant to photodegradation.[11] However, degradation of the aromatic ring itself can occur.[11]

Logical Flow of a Forced Degradation Study

Caption: A typical workflow for a forced degradation study.

Role in Signaling Pathways

While there is no direct evidence of this compound itself being involved in specific signaling pathways, fluorinated benzoic acid derivatives are widely used as building blocks in the synthesis of biologically active molecules that target various cellular pathways.[1] For instance, other fluorinated benzoic acid derivatives are precursors to potent inhibitors of protein tyrosine phosphatase-MEG2 (PTP-MEG2), which is a target in type 2 diabetes research.[1]

The general strategy involves using the fluorinated benzoic acid as a scaffold to which other functional groups are added, often through amidation or esterification of the carboxylic acid group, to achieve specific interactions with biological targets like enzymes or receptors.[1]

Hypothetical Signaling Pathway Inhibition

Caption: Use of the acid as a scaffold for inhibitors of signaling pathways.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is centered around its carboxylic acid functionality, which can be readily transformed into acyl chlorides, esters, and amides. The fluorine substituents enhance the acidity of the carboxylic acid and influence the overall electronic properties of the molecule. While generally stable, its potential for photodegradation should be considered. The strategic incorporation of this and similar fluorinated benzoic acid scaffolds into larger molecules is a key strategy in the development of new therapeutic agents. This guide provides a foundational understanding of its properties to facilitate its effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Difluoro-3-methylbenzoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group, impart distinct physicochemical properties that are advantageous for drug design. These properties can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the development of novel therapeutics, with a focus on its role in the anti-inflammatory agent Lifitegrast and a new class of antibacterial agents targeting the FtsZ protein.

Physicochemical Properties

The strategic placement of the fluorine and methyl groups on the benzoic acid scaffold results in a unique combination of steric and electronic properties. A summary of its key physicochemical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Melting Point | 138-142 °C | [2] |

| Boiling Point | 246.4 °C | [2] |

| Density | 1.359 g/cm³ | [2] |

| Flash Point | 102.8 °C | [2] |

| XLogP3 | 1.971 | [2] |

| CAS Number | 32890-88-3 | [3] |

Applications in Medicinal Chemistry

This compound has been successfully incorporated into drug candidates across different therapeutic areas, demonstrating its versatility as a medicinal chemistry building block.

Lifitegrast: An LFA-1 Antagonist for the Treatment of Dry Eye Disease

A prominent example of a drug containing the 2,6-difluoro-3-methylbenzoyl moiety is Lifitegrast, an FDA-approved medication for the treatment of dry eye disease. Lifitegrast functions as an antagonist of the lymphocyte function-associated antigen 1 (LFA-1), a protein found on the surface of T-cells.

Mechanism of Action: In dry eye disease, inflammation plays a crucial role. The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of ocular cells, facilitates T-cell migration to the site of inflammation and perpetuates the inflammatory cascade. Lifitegrast binds to LFA-1, preventing its interaction with ICAM-1. This blockade reduces T-cell adhesion and migration to the ocular surface, thereby diminishing the inflammatory response that contributes to the signs and symptoms of dry eye disease.

FtsZ Inhibitors: A Novel Class of Antibacterial Agents

The 2,6-difluorobenzamide scaffold, derived from this compound, is a key component of a novel class of antibacterial agents that target the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division, making it an attractive target for new antibiotics, especially in the face of growing antimicrobial resistance.

Mechanism of Action: These 2,6-difluorobenzamide derivatives act as inhibitors of FtsZ polymerization. By binding to FtsZ, they disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis. This inhibition of cell division ultimately leads to bacterial cell death. Several studies have demonstrated the efficacy of these compounds against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of some 3-substituted 2,6-difluorobenzamide derivatives against Bacillus subtilis and Staphylococcus aureus.[4]

| Compound | R Group | MIC (μg/mL) vs. B. subtilis ATCC 9372 | MIC (μg/mL) vs. S. aureus ATCC 25923 |

| 7 | 3-chloropropoxy | 0.25 | 2 |

| 12 | 3-bromopropoxy | 0.5 | 4 |

| 17 | 3-methylbutoxy | 1 | 8 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound (also known as 2,6-difluoro-m-toluic acid) involves the ortho-lithiation of a substituted difluorotoluene followed by carboxylation.

Materials:

-

2,4-difluoro-toluene

-

Dry tetrahydrofuran (THF)

-

n-butyllithium in hexane

-

Dry carbon dioxide (solid)

-

Diethyl ether

-

2N Sodium hydroxide

-

Toluene

-

Concentrated hydrochloric acid

-

Chloroform

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, carbon dioxide condenser, and a gas inlet tube, charge 100 g (0.78 mole) of 2,4-difluoro-toluene and 500 ml of dry THF.

-

Flush the system with dry nitrogen and cool the flask to an internal temperature of -50°C using a carbon dioxide-acetone bath.

-

Add a 585 ml solution of 15% n-butyllithium (0.935 mole) in hexane dropwise to the flask.

-

Maintain the resulting dark red-purple solution at -50°C for approximately one hour.

-

Pour the reaction mixture onto a slurry of about 1000 g of powdered dry ice and about 100 ml of diethyl ether.

-

Allow the mixture to stand for about 20 hours at room temperature.

-

Treat the residue with 250 ml of 2N sodium hydroxide.

-

Wash the caustic layer with toluene and then acidify it with concentrated HCl.

-

Collect the white precipitate that forms and recrystallize it from hot chloroform to yield 2,6-difluoro-m-toluic acid.[6]

General Protocol for Amide Coupling

This compound can be coupled with various amines to form the corresponding amides using standard peptide coupling reagents.

Materials:

-

This compound

-

Amine of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.0 - 1.2 equivalents) to the solution.

-

Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its successful incorporation into the anti-inflammatory drug Lifitegrast and the promising class of FtsZ-targeting antibacterial agents highlights its significance in modern drug discovery. The synthetic accessibility of this scaffold, coupled with the beneficial properties conferred by its unique substitution pattern, ensures its continued importance in the development of future therapeutics. The provided protocols offer a foundation for researchers to explore the potential of this compound derivatives in their own drug discovery programs.

References

- 1. This compound | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

Biological activity of 2,6-Difluoro-3-methylbenzoic acid and its analogs

An In-depth Technical Guide to the Biological Activity of 2,6-Difluorobenzoic Acid Analogs

Introduction

The 2,6-difluorobenzoic acid scaffold is a key pharmacophore in modern medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for designing novel therapeutic agents. While public domain literature on the specific biological activity of 2,6-Difluoro-3-methylbenzoic acid is limited, a significant body of research exists for its structural analogs, particularly 2,6-difluorobenzamide derivatives. This guide provides a comprehensive overview of the biological activities of these analogs, focusing on their antibacterial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Antibacterial Activity: FtsZ Inhibition

The most extensively studied biological activity of 2,6-difluorobenzoic acid analogs is their potent antibacterial effect, primarily achieved through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial, highly conserved cytoskeletal protein in bacteria that polymerizes to form the Z-ring, a structure essential for initiating cell division. By disrupting FtsZ polymerization, these compounds effectively halt bacterial proliferation.

Analogs based on the 3-alkoxy substituted 2,6-difluorobenzamide scaffold have shown particularly promising results against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Mechanism of Action: FtsZ Polymerization Inhibition

The 2,6-difluorobenzamide derivatives bind to a specific site on the FtsZ protein, preventing its GTP-dependent polymerization into protofilaments. This disruption of Z-ring formation leads to filamentation of the bacteria and ultimately cell death. The diagram below illustrates this inhibitory mechanism.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2,6-difluorobenzamide derivatives against various bacterial strains. Lower MIC values indicate higher potency.

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

| 3-chloroalkoxy derivative (7) | Bacillus subtilis | 0.25-1 µg/mL | [2][3] |

| 3-bromoalkoxy derivative (12) | Bacillus subtilis | 0.25-1 µg/mL | [2][3] |

| 3-alkyloxy derivative (17) | Bacillus subtilis | 0.25-1 µg/mL | [2][3] |

| Derivatives 7, 12, 17 | Staphylococcus aureus (susceptible & resistant) | < 10 µg/mL | [2][3] |

| TXA6101 & TXY6129 | E. coli & K. pneumoniae | Induces morphological changes consistent with cell division inhibition | [1] |

Anticancer and Other Biological Activities

Beyond antibacterial applications, derivatives of the 2,6-difluorobenzoic acid scaffold have been explored for other therapeutic uses, including anticancer and enzyme inhibition roles.

Anticancer Potential

A hydrazide–hydrazone derivative of 2,6-difluorobenzoic acid has demonstrated cytotoxic activity against human breast cancer cells (MCF-7), indicating potential for development as an anticancer agent.[4]

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Hydrazide–hydrazone derivative | MCF-7 (Breast Cancer) | 80 ± 0.25 µg/mL | [4] |

Enzyme Inhibition

While not direct analogs of this compound, other novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).[5]

| Compound Series | Target Enzyme | Activity (Ki) | Reference |

| Tetrahydroisoquinolynyl-benzoic acid (6f) | Acetylcholinesterase (AChE) | 13.62 ± 0.21 nM | [5] |

| Tetrahydroisoquinolynyl-benzoic acid (6e) | hCA II | 18.78 ± 0.09 nM | [5] |

| Tetrahydroisoquinolynyl-benzoic acid (6c) | hCA I | 33.00 ± 0.29 nM | [5] |

Experimental Protocols & Workflows

This section provides a generalized protocol for determining the antibacterial efficacy of the subject compounds and illustrates a typical drug discovery workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

1. Preparation of Materials:

- Test Compounds: Prepare stock solutions (e.g., in DMSO) and create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

- Bacterial Inoculum: Culture bacteria to the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

- Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

2. Inoculation and Incubation:

- Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. The final volume in each well will be 100 µL.

- Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

3. Data Analysis:

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

- Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

General Experimental Workflow

The following diagram outlines a typical workflow for the design, synthesis, and evaluation of novel biologically active compounds based on the 2,6-difluorobenzoic acid scaffold.

Conclusion

Analogs of this compound, particularly 3-substituted 2,6-difluorobenzamides, represent a promising class of antibacterial agents targeting the essential cell division protein FtsZ. Their high potency against Gram-positive bacteria, including resistant strains, makes them valuable leads for further development. Furthermore, the broader 2,6-difluorobenzoic acid scaffold has demonstrated utility in developing compounds with potential anticancer and neuroprotective activities. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds and expanding the investigation into their efficacy against a wider range of microbial pathogens and therapeutic targets.

References

- 1. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Difluoro-3-methylbenzoic Acid from 2,4-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,6-difluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry, starting from 2,4-difluorotoluene. The protocol details a robust method centered around directed ortho-lithiation followed by carboxylation. Included are in-depth experimental procedures, a discussion of the reaction mechanism, safety considerations, and the significance of fluorinated benzoic acids in drug discovery. Quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in procedural understanding.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The strategic incorporation of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Substituted difluorobenzoic acids, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds. This application note focuses on the targeted synthesis of this compound, a trifunctional arene with a unique substitution pattern that makes it an attractive starting material for the development of novel therapeutics. The described synthetic route via directed ortho-lithiation offers a high degree of regioselectivity, which is often challenging to achieve through classical electrophilic aromatic substitution.

Signaling Pathway and Logical Relationships

The synthetic strategy hinges on the principle of directed ortho-metalation (DoM). In this reaction, a heteroatom-containing directing group on an aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position. In the case of 2,4-difluorotoluene, the fluorine atom at the 2-position acts as a modest directing group, guiding the lithiation to the 3-position. The subsequent reaction with an electrophile, in this case, carbon dioxide, introduces a carboxyl group at this newly functionalized position.

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for directed ortho-lithiation and carboxylation of fluorinated aromatics.

Materials:

-

2,4-Difluorotoluene (MW: 128.13 g/mol )

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dry tetrahydrofuran (THF)

-

Dry carbon dioxide (solid, powdered)

-

Diethyl ether

-

2 M Sodium hydroxide (NaOH) solution

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Inert gas (nitrogen or argon) supply

-

Dry ice/acetone bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet.

-

Initial Charge: Charge the flask with 100 g (0.78 mol) of 2,4-difluorotoluene and 500 mL of dry tetrahydrofuran.

-

Cooling: Flush the system with dry nitrogen and cool the flask to an internal temperature of -50 °C using a dry ice/acetone bath.

-

Lithiation: Add a 15% solution of n-butyllithium in hexane (585 mL, 0.935 mol) dropwise via the dropping funnel, maintaining the internal temperature at -50 °C. A dark red-purple solution will form.

-

Stirring: Maintain the reaction mixture at -50 °C for approximately one hour with continuous stirring.

-

Carboxylation: Pour the reaction mixture onto a slurry of approximately 1000 g of powdered dry ice and about 100 mL of diethyl ether.

-

Warming: Allow the mixture to stand for about 20 hours at room temperature, allowing the excess carbon dioxide to sublime.

-

Work-up:

-

Treat the residue with 250 mL of 2 M sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with toluene to remove any unreacted starting material.

-